molecular formula C20H22N4O2S B2696765 2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1203411-84-0

2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No. B2696765
CAS RN: 1203411-84-0
M. Wt: 382.48
InChI Key: ZAGCFQBSSBYKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopenta[b]indoles, which is a part of the compound , has been extensively studied. Various methods have been developed, including metal-catalysed approaches . The synthesis of 1,2-dihydrocyclopenta[b]indol-3(4H)-ones, a related compound, involves a three-step procedure including the formation of Meldrum’s acid adduct, a transformation to 3-substituted propionic acid followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic methods such as ^1H NMR and ^13C NMR . For instance, the ^1H NMR spectrum of a related compound, 1,2-dihydrocyclopenta[b]indol-3(4H)-one, shows signals corresponding to the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The compound, being a part of the cyclopenta[b]indole family, may undergo various chemical reactions. For instance, cyclopenta[b]indoles can undergo a Friedel–Crafts-type allenylation/5-exo-annulation cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure. For instance, the ^1H NMR and ^13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Anticancer Research

The cyclopenta[b]indole scaffold is prevalent in several bioactive natural products and pharmaceutically interesting compounds. Given its structural resemblance to indole alkaloids, this compound could be investigated for its potential anticancer properties. Researchers may explore its cytotoxicity against specific cancer cell lines, aiming to identify novel chemotherapeutic agents .

Mitotic Kinesin Eg5 Inhibition

Terpendole E, an important mitotic kinesin Eg5 inhibitor, shares a cyclopenta[b]indole core. Considering this similarity, scientists could evaluate our compound’s ability to inhibit Eg5, a motor protein essential for cell division. Such inhibition might disrupt cancer cell proliferation and serve as a therapeutic strategy .

Anti-Fertility and Estrogenic Activities

Yuehchukene, another cyclopenta[b]indole derivative, exhibits anti-fertility and estrogenic activities. Researchers could investigate whether our compound shares similar effects, potentially contributing to contraceptive or hormone-related therapies .

Antimicrobial Properties

Paspaline, a cyclopenta[b]indole alkaloid, displays anti-bacterial and insecticidal activity. Our compound could be screened for similar properties, potentially leading to the development of new antimicrobial agents .

Cholesterol-Lowering Effects

Laropiprant, a drug believed to lower cholesterol, contains a cyclopenta[b]indole core. Researchers might explore whether our compound exhibits similar effects on lipid metabolism and cholesterol levels .

Natural Product Synthesis

Polyveoline, a natural product with a cyclopenta[b]indoline scaffold, highlights the versatility of this structural motif. Scientists could investigate our compound’s potential as a precursor for synthesizing other complex natural products .

Novel Synthetic Routes

Given the significance of cyclopenta[b]indoles, various synthetic protocols have been described. Researchers could explore novel metal-catalyzed approaches, building upon recent advancements, to efficiently synthesize our compound .

Future Directions

Future research could focus on exploring the biological activities of this compound, given that cyclopenta[b]indol-4(1H)-yl derivatives are known to exhibit a wide range of biological activities . Additionally, further studies could aim to optimize the synthesis of this compound and related compounds .

properties

IUPAC Name

2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-18(19(26)23(2)3)27-20(21-12)22-17(25)11-24-15-9-5-4-7-13(15)14-8-6-10-16(14)24/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCFQBSSBYKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.